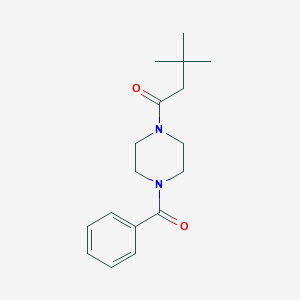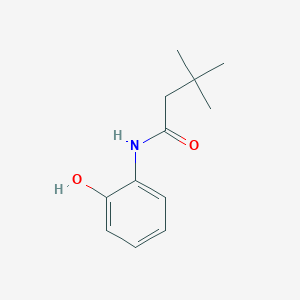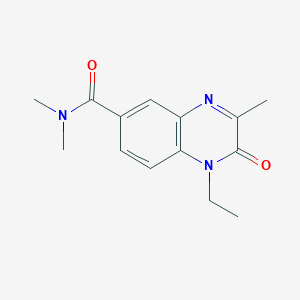
N-cyclopentyl-2-methoxypyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-methoxypyridine-3-carboxamide is a chemical compound that has recently gained attention in the field of neuroscience research. This compound is a potent and selective agonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is a G-protein-coupled receptor that is widely distributed in the central nervous system. The NOP receptor has been implicated in a variety of physiological and pathological processes, including pain perception, anxiety, depression, drug addiction, and neurodegenerative disorders.
Mecanismo De Acción
N-cyclopentyl-2-methoxypyridine-3-carboxamide exerts its effects by selectively activating the this compound receptor, which is a G-protein-coupled receptor that is coupled to the inhibition of adenylyl cyclase and the activation of potassium channels. The activation of the this compound receptor leads to the modulation of neuronal excitability and neurotransmitter release, which in turn affects various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. For example, this compound has been shown to reduce pain sensitivity and anxiety-like behavior, as well as to improve cognitive function and motor coordination. Additionally, this compound has been shown to have neuroprotective effects, including the reduction of oxidative stress and inflammation, and the enhancement of neurotrophic factor expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-2-methoxypyridine-3-carboxamide is a useful tool for studying the role of the this compound receptor in various physiological and pathological processes. One advantage of this compound is its high selectivity and potency for the this compound receptor, which allows for specific activation of this receptor without affecting other receptors or ion channels. Additionally, this compound has good pharmacokinetic properties, including good oral bioavailability and brain penetration, which make it a useful compound for in vivo studies. However, one limitation of this compound is its relatively short half-life, which requires frequent dosing in animal models.
Direcciones Futuras
There are many potential future directions for research on N-cyclopentyl-2-methoxypyridine-3-carboxamide and the this compound receptor. One area of interest is the development of novel this compound receptor agonists with improved pharmacokinetic properties and therapeutic potential for the treatment of various neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound receptor agonists and their effects on neuronal signaling and plasticity. Finally, the potential role of the this compound receptor in the regulation of immune function and inflammation is an area of emerging interest that warrants further investigation.
Métodos De Síntesis
N-cyclopentyl-2-methoxypyridine-3-carboxamide can be synthesized by a variety of methods, including the reaction of 2-methoxypyridine-3-carboxylic acid with cyclopentylmagnesium bromide, followed by the addition of acetyl chloride and subsequent deprotection of the resulting intermediate. Alternatively, the compound can be synthesized by the reaction of 2-methoxypyridine-3-carboxylic acid with cyclopentylamine, followed by the addition of acetic anhydride and subsequent deprotection of the resulting intermediate.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-methoxypyridine-3-carboxamide has been used extensively in scientific research to investigate the role of the this compound receptor in various physiological and pathological processes. For example, this compound has been used to study the effect of this compound receptor activation on pain perception, anxiety, depression, and drug addiction in animal models. Additionally, this compound has been used to investigate the potential therapeutic effects of this compound receptor agonists in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-cyclopentyl-2-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-12-10(7-4-8-13-12)11(15)14-9-5-2-3-6-9/h4,7-9H,2-3,5-6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSXSKAPBWLVAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7475837.png)




![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7475872.png)



![N-[(3-fluoro-4-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7475898.png)

